H-Arg(Tos)-OH
Overview
Description
Molecular Structure Analysis
The molecular structure of H-Arg(Tos)-OH is quite complex. It has a molecular weight of 328.39 g/mol . The InChI representation of its structure isInChI=1S/C13H20N4O4S/c1-9-4-6-10 (7-5-9)22 (20,21)17-13 (15)16-8-2-3-11 (14)12 (18)19/h4-7,11H,2-3,8,14H2,1H3, (H,18,19) (H3,15,16,17)/t11-/m0/s1
. The SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCC [C@@H] (C (=O)O)N)N
. Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 328.39 g/mol. It has 4 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is -2.3. Its exact mass and monoisotopic mass are 328.12052631 g/mol. Its topological polar surface area is 156 Ų .Scientific Research Applications
TOF Spectra of Direct Recoils Chemisorption of O2, H2O, and CH2OH on Magnesium
This study by Schultz et al. (1984) in "Surface Science" focuses on the Time-of-Flight (TOF) analysis of directly recoiled surface atoms produced by pulsed Ar+ ion irradiation to monitor chemisorption of various gases on polycrystalline magnesium. The findings include insights into reaction kinetics and surface stoichiometry consistent with Mg(OH)2 for water reactions, which may provide indirect insights into the behavior of H-Arg(Tos)-OH in similar conditions (Schultz et al., 1984).Kinetic Studies of Hydroxyl Radicals in Shock Waves
Schott (1960) in the "Journal of Chemical Physics" studied the chemical reaction zone in shock waves in H2-O2-Ar mixtures, focusing on OH radical concentration. Although not directly related to this compound, the study's insights into the behavior of hydroxyl radicals under these conditions could be indirectly relevant (Schott, 1960).Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation
Wehrmeyer et al. (1999) in "Applied optics" introduced a nonintrusive flow tagging method called hydroxyl tagging velocimetry (HTV), which could provide insights into the interaction of this compound with hydroxyl radicals in high-temperature flow fields (Wehrmeyer et al., 1999).Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion
Ito et al. (2009) in "Radiation Physics and Chemistry" explored the reactions of l-arginine with hydroxyl radical and sulfate radical anion. This study is particularly relevant as it involves l-arginine, which is structurally similar to this compound, providing insights into potential radical interactions and kinetic properties (Ito et al., 2009).Identification of H2O·HO in Argon Matrices
Langford et al. (2000) in the "Journal of the American Chemical Society" investigated the infrared spectrum of OH in Ar matrices, a study that might offer indirect insights into the interactions of similar compounds in argon matrices, potentially relevant to understanding the behavior of this compound in similar environments (Langford et al., 2000).
Mechanism of Action
Mode of Action
Arginine is known to interact with various proteins and enzymes, influencing their structure and function
Biochemical Pathways
Arginine, the parent compound, is involved in several biochemical pathways, including the urea cycle and nitric oxide synthesis . It’s possible that H-Arg(Tos)-OH could affect these or other pathways, but specific studies are needed to confirm this.
Pharmacokinetics
Arginine is known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The impact of these properties on the bioavailability of this compound would need to be determined through specific pharmacokinetic studies.
Result of Action
The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to arginine, it’s possible that it could have similar effects, such as influencing protein synthesis or nitric oxide production. These potential effects would need to be confirmed through experimental studies .
Biochemical Analysis
Biochemical Properties
H-Arg(Tos)-OH participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for arginase, an enzyme that catalyzes the conversion of arginine to ornithine and urea . The interaction between this compound and these biomolecules is primarily driven by the chemical structure of this compound, which allows it to form hydrogen bonds and ionic interactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to influence the production of nitric oxide in endothelial cells, which is crucial for vascular function . The presence of this compound can also affect the expression of certain genes, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, this compound can bind to the active site of arginase, thereby influencing the enzyme’s activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally observed that the effects of compounds can vary depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as arginase and can influence metabolic flux or metabolite levels . Specific details about the metabolic pathways involving this compound are currently limited.
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
Record name | H-Arg(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-32-6 | |
Record name | H-Arg(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.